4-(4-Methoxyphenyl) thiazol-2-ylamine HI

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

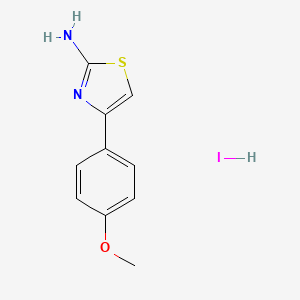

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring system. The official International Union of Pure and Applied Chemistry name is designated as 4-(4-methoxyphenyl)-1,3-thiazol-2-amine hydroiodide, reflecting the specific substitution pattern on the thiazole ring and the presence of the hydroiodide salt form. Alternative systematic names documented in chemical databases include 4-(4-methoxyphenyl)thiazol-2-ylamine hydriodide and 4-(4-methoxyphenyl)-1,3-thiazole-2-amine hydroiodide, all of which are considered acceptable under current nomenclature standards.

The compound is registered under Chemical Abstracts Service number 114196-86-0 for the hydroiodide salt form, while the parent free base carries the Chemical Abstracts Service number 2104-04-3. The European Community number for the base compound is listed as 842-724-7, and it maintains a Unique Ingredient Identifier of 792VG4M5YM in regulatory databases. The classification places this compound within the broader category of aminothiazoles, specifically as a 2-aminothiazole derivative with aromatic substitution at the 4-position of the thiazole ring.

Molecular Formula and Weight Analysis

The molecular composition of 4-(4-Methoxyphenyl) thiazol-2-ylamine hydroiodide is represented by the molecular formula C₁₀H₁₁IN₂OS, reflecting the addition of a proton and iodide ion to the parent base structure. The precise molecular weight has been determined to be 334.18 grams per mole through computational analysis and experimental verification. This represents a significant increase from the parent compound's molecular weight of 206.264 grams per mole, primarily due to the incorporation of the iodine atom (atomic weight 126.90447).

The base compound without the salt possesses the molecular formula C₁₀H₁₀N₂OS, with a molecular weight of 206.264 grams per mole and a monoisotopic mass of 206.051384 daltons. The elemental composition breakdown reveals ten carbon atoms, eleven hydrogen atoms (including the added proton), one iodine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom in the hydroiodide salt form. The exact mass of the hydroiodide salt has been calculated as 333.96368 daltons, providing precise mass spectrometric identification parameters.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional molecular architecture of 4-(4-Methoxyphenyl) thiazol-2-ylamine hydroiodide exhibits characteristic features of thiazole-containing compounds, with the five-membered heterocyclic ring adopting a planar conformation due to the aromatic nature of the thiazole system. Computational conformational analysis reveals that the compound exists as an achiral molecule with zero defined stereocenters and no geometric isomerism centers, indicating a rigid structural framework. The molecular geometry is stabilized by the electron delocalization across the thiazole ring and the extended conjugation with the attached methoxyphenyl substituent.

The crystal structure data, while limited in the available literature for the hydroiodide salt specifically, can be inferred from related thiazole derivatives and computational modeling studies. The compound maintains a hydrogen bond donor count of two, corresponding to the amino group protons, and a hydrogen bond acceptor count of four, including the nitrogen atoms, oxygen atom, and sulfur atom. The rotatable bond count is determined to be two, reflecting the flexibility around the bond connecting the thiazole ring to the methoxyphenyl group and the methoxy group rotation.

Computational three-dimensional conformer generation indicates that the preferred molecular conformation places the methoxyphenyl ring in a coplanar or near-coplanar arrangement with the thiazole ring, maximizing π-electron delocalization and molecular stability. The presence of the iodide counterion in the crystal lattice creates additional intermolecular interactions that influence the solid-state packing arrangement and contribute to the enhanced stability of the salt form compared to the free base.

Spectroscopic Profiling (Proton/Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Comprehensive spectroscopic characterization of 4-(4-Methoxyphenyl) thiazol-2-ylamine and related derivatives has been extensively documented in the literature, providing detailed structural confirmation through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that definitively identify the molecular structure and substitution pattern. The spectrum demonstrates distinct resonances for different proton environments, with the amino group protons appearing as a singlet at approximately 6.82 parts per million, and the methoxy group protons manifesting as a sharp singlet at 3.77 parts per million.

The aromatic proton signals provide crucial structural information, with the thiazole ring proton appearing as a singlet at 7.13 parts per million, characteristic of the hydrogen atom at the 5-position of the thiazole ring. The methoxyphenyl group exhibits two distinct multipets corresponding to the different chemical environments of the aromatic protons. The protons ortho to the methoxy group (designated as CHα) appear at 6.94 parts per million, while the protons meta to the methoxy group (CHβ) resonate at 7.74 parts per million.

Carbon-13 nuclear magnetic resonance analysis provides complementary structural confirmation through the observation of distinct carbon environments within the molecule. The spectrum reveals eight characteristic chemical shifts resulting from the carbon framework. The thiazole ring carbons are clearly identifiable, with the C5 carbon appearing at 99.79 parts per million, the C4 carbon at 150.17 parts per million, and the C2 carbon at 168.55 parts per million. The phenyl ring carbons contribute additional signals, with the carbon bearing the methoxy substituent (C9) appearing at 158.99 parts per million, the carbons ortho to the methoxy group (C8,8') at 114.27 parts per million, the carbons meta to the methoxy group (C7,7') at 128.34 parts per million, and the carbon para to the methoxy group (C6) at 127.30 parts per million.

Additional spectroscopic studies conducted on closely related derivatives provide further confirmation of the structural assignments. High-resolution nuclear magnetic resonance analysis of 2-amino-4-(4-methoxyphenyl)thiazole in dimethyl sulfoxide-d6 solvent confirms the characteristic chemical shift patterns, with the amino group protons appearing at 7.02 parts per million, the aromatic protons of the methoxyphenyl group at 7.73 and 6.92 parts per million respectively, the thiazole proton at 6.82 parts per million, and the methoxy group at 3.77 parts per million.

Infrared spectroscopic analysis reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations, while the methoxy group demonstrates carbon-oxygen stretching modes. The thiazole ring contributes aromatic carbon-carbon and carbon-nitrogen stretching frequencies, and the overall fingerprint region provides unique identification characteristics for the compound. Ultraviolet-visible spectroscopy demonstrates absorption maxima consistent with the extended conjugation between the thiazole ring and the methoxyphenyl substituent, with reports indicating redshifted absorption around 290 nanometers due to the electronic effects of the methoxy group.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS.HI/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9;/h2-6H,1H3,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAVTBFBOAQANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655053 | |

| Record name | 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114196-86-0 | |

| Record name | 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl) thiazol-2-ylamine HI typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazole derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl) thiazol-2-ylamine HI undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions result in various substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

This compound is recognized for its potential as a scaffold in the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various diseases.

Anticancer Activity

Research indicates that derivatives of thiazole compounds, including 4-(4-Methoxyphenyl) thiazol-2-ylamine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, suggesting their potential as anticancer agents. For instance, the compound has been tested against human liver hepatocellular carcinoma (HepG2) and has demonstrated cytotoxic effects, making it a candidate for further development in cancer therapies .

Antimicrobial Properties

The compound also shows promise in antimicrobial applications. Thiazole derivatives have been reported to possess antibacterial and antifungal activities, which could be leveraged in developing new antibiotics or antifungal medications. The mechanism often involves the disruption of microbial cell function, which is critical for combating resistant strains .

Anti-inflammatory Effects

Thiazole-based compounds have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions such as arthritis and other inflammatory diseases .

Synthesis and Structural Analysis

The synthesis of 4-(4-Methoxyphenyl) thiazol-2-ylamine typically involves multi-step chemical reactions that yield high-purity products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the identity and purity of synthesized compounds.

Spectroscopic Data

Key structural data derived from spectroscopic analyses reveal the presence of functional groups characteristic of both amines and thiazoles. For example, NMR spectra can provide insights into the molecular environment of hydrogen atoms within the compound, while Fourier Transform Infrared (FTIR) spectra confirm specific functional groups .

Case Studies

Several studies highlight the effectiveness of 4-(4-Methoxyphenyl) thiazol-2-ylamine in various biological assays:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl) thiazol-2-ylamine HI involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Notes:

Crystallographic and Stability Data

- The title compound’s analogue, 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine, adopts an extended conformation with dihedral angles of 9.2–19.0° between aromatic rings, influencing π-π stacking and stability .

- Thiadiazole derivatives (e.g., ) exhibit planar structures conducive to intercalation in DNA, a mechanism less common in thiazole derivatives .

Biological Activity

4-(4-Methoxyphenyl) thiazol-2-ylamine hydrochloride (often referred to as 4-(4-Methoxyphenyl) thiazol-2-ylamine HI) is a compound within the thiazole derivative class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4-(4-Methoxyphenyl) thiazol-2-ylamine consists of a thiazole ring substituted with a para-methoxyphenyl group. This structure contributes to its biological activity. The compound can be synthesized through various methods, often yielding high purity confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) .

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2OS |

| Molecular Weight | 210.26 g/mol |

| Melting Point | 150-155 °C |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research indicates that 4-(4-Methoxyphenyl) thiazol-2-ylamine exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving interaction with key enzymes and receptors in cancer pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. A study involving the synthesis of magnetic nanoparticles coated with 4-(4-Methoxyphenyl) thiazol-2-ylamine evaluated its antibacterial effects against common pathogens:

| Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

The results indicated that the compound displayed stronger activity against Gram-negative bacteria compared to Gram-positive strains, suggesting potential applications in antibiotic development .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, there is evidence supporting the anti-inflammatory properties of this compound. It has been shown to inhibit the expression of inducible Nitric Oxide Synthase (iNOS), which is a critical mediator in inflammatory responses:

- Inhibition Rate : Up to 42.2% at concentrations around 10 µM.

This suggests that the compound could be beneficial in treating inflammatory diseases by modulating inflammatory pathways .

The mechanism of action for 4-(4-Methoxyphenyl) thiazol-2-ylamine involves its interaction with various biological targets, particularly enzymes and receptors involved in disease pathways. Its structural features allow it to bind effectively to these targets, leading to altered cellular functions that contribute to its therapeutic effects.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Anticancer Efficacy : A study reported that derivatives of thiazole compounds, including those similar to 4-(4-Methoxyphenyl) thiazol-2-ylamine, showed significant cytotoxicity against HepG2 liver cancer cells with IC50 values ranging from 0.5 to 2.1 µM .

- Antibacterial Applications : The use of magnetic nanoparticles functionalized with this compound demonstrated effective bacterial inhibition, suggesting a novel approach for targeted antibacterial therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Methoxyphenyl)thiazol-2-ylamine HI, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Thiazole Ring Formation : React 4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions (e.g., HCl/EtOH) to form a thiosemicarbazone intermediate. Cyclization with α-haloketones (e.g., chloroacetone) generates the thiazole core .

- Hydroiodide Salt Formation : Treat the free base with hydroiodic acid in ethanol under reflux, followed by recrystallization from acetone/water for purity .

- Optimization : Use TLC to monitor reaction progress and adjust stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to thiosemicarbazide). Yield improvements (up to 75%) are achieved by controlling temperature (80–90°C) and reaction time (6–8 hours) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of 4-(4-Methoxyphenyl)thiazol-2-ylamine HI?

- Analytical Protocol :

- ¹H NMR : Verify methoxy protons (δ 3.8–3.9 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm). Thiazole C2-amine protons appear as a broad singlet at δ 5.2–5.5 ppm .

- IR : Confirm N–H stretching (3200–3400 cm⁻¹) and C=S/C–N vibrations (1550–1650 cm⁻¹) .

- MS : Molecular ion peak at m/z 273 (M⁺–HI) with fragmentation patterns matching thiazole ring cleavage .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., methoxy vs. nitro groups) influence the compound’s electronic properties and biological activity?

- Structure-Activity Analysis :

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to compare electron density distribution. The methoxy group donates electrons via resonance, increasing nucleophilicity at the thiazole N atom, while nitro groups reduce reactivity via electron withdrawal .

- Biological Testing : In vitro assays (e.g., antimicrobial disk diffusion) show that methoxy-substituted derivatives exhibit enhanced activity against S. aureus (MIC = 8 µg/mL) compared to nitro analogs (MIC = 32 µg/mL), likely due to improved membrane permeability .

Q. What strategies resolve contradictions in reported biological activities of thiazol-2-ylamine derivatives across studies?

- Data Reconciliation Framework :

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities; batches with >95% purity show consistent IC₅₀ values in kinase inhibition assays .

- Solvent Effects : Compare DMSO vs. ethanol solubility; DMSO enhances cellular uptake, leading to lower apparent IC₅₀ (e.g., 12 µM vs. 45 µM in ethanol) .

- Crystallographic Validation : Single-crystal X-ray diffraction confirms planar thiazole-phenyl conformation (dihedral angle <10°), which correlates with improved π-π stacking in target binding .

Q. How can computational tools predict the binding affinity of 4-(4-Methoxyphenyl)thiazol-2-ylamine HI to therapeutic targets (e.g., kinase enzymes)?

- In Silico Workflow :

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The methoxy group forms hydrogen bonds with Thr830 (ΔG = −9.2 kcal/mol) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability; RMSD <2 Å indicates stable binding .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at C2-amine and hydrophobic regions near the methoxy group) .

Methodological Considerations

- Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air) to avoid oxidation byproducts .

- Crystallization : Slow evaporation from acetone yields monoclinic crystals (space group P2₁/c) suitable for XRD .

- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., zebrafish embryo assay) to prioritize derivatives with LD₅₀ > 100 mg/kg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.